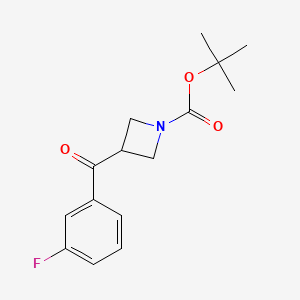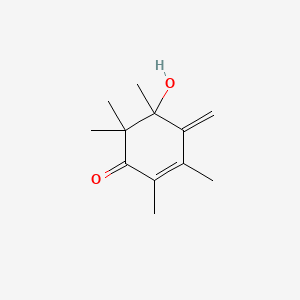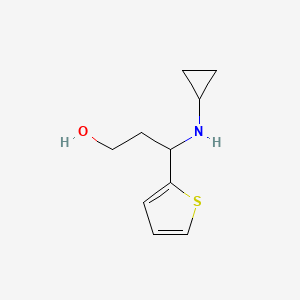![molecular formula C10H14O2 B13965529 [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid CAS No. 87371-57-1](/img/structure/B13965529.png)
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a prop-1-en-2-yl substituent and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with acetic acid derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(Prop-1-en-2-yl)azetidin-2-ones: Known for their antiproliferative activity in cancer cells.
3-Cyclopenten-1-ol: Used in various chemical syntheses and known for its reactivity
Uniqueness
What sets [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid apart is its unique structure, which combines a cyclopentene ring with a prop-1-en-2-yl substituent and an acetic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87371-57-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(3-prop-1-en-2-ylcyclopent-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-4-3-8(5-9)6-10(11)12/h4,8H,1,3,5-6H2,2H3,(H,11,12) |
InChI Key |
WNNKBIAODJJMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CCC(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


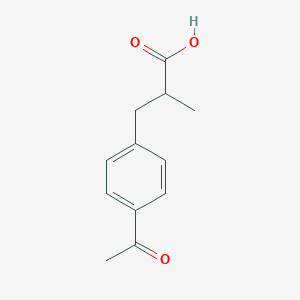

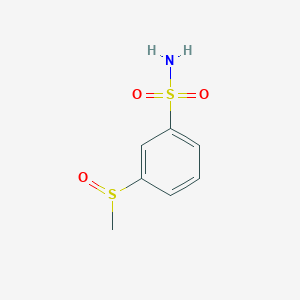

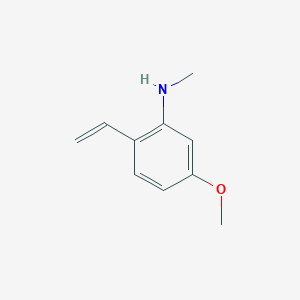
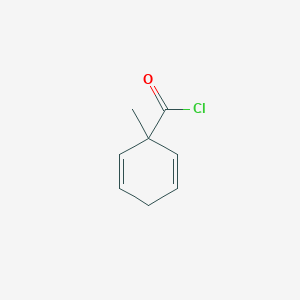
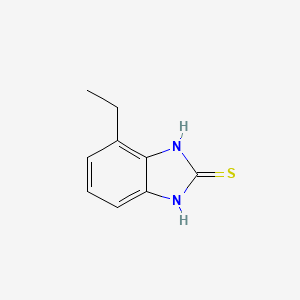
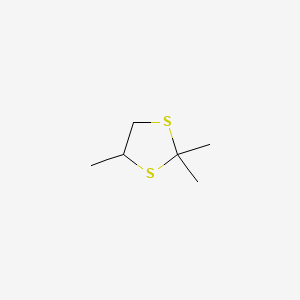
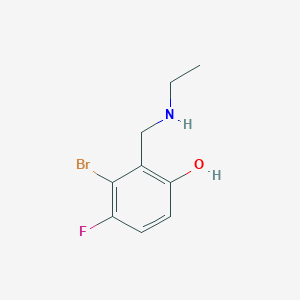
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
